Nortadalafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nortadalafil is a metabolite of tadalafil, a medication used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) []. Unlike tadalafil, nortadalafil has not been approved for any medical use and is currently only available for research purposes []. However, some scientific research suggests that nortadalafil may have potential therapeutic applications.

Pharmacology of Nortadalafil

Nortadalafil, like tadalafil, is a selective phosphodiesterase-5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of smooth muscle tissue. By inhibiting PDE5, nortadalafil increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues, including the blood vessels in the lungs and penis.

Potential Therapeutic Applications of Nortadalafil

Pulmonary Arterial Hypertension (PAH)

Some research suggests that nortadalafil may be effective in treating PAH, a condition characterized by high blood pressure in the arteries that supply the lungs [, ]. Studies have shown that nortadalafil can improve blood flow and exercise capacity in patients with PAH [, ]. However, more research is needed to determine the long-term safety and efficacy of nortadalafil for PAH treatment [, ].

Erectile Dysfunction (ED)

Nortadalafil, as a metabolite of tadalafil, may also have potential applications in treating ED []. However, compared to tadalafil, there is limited research available on the effectiveness and safety of nortadalafil for ED [].

Nortadalafil, also known as demethyl Tadalafil, is a chemical compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally similar to Tadalafil, the active ingredient in Cialis, which is used for treating erectile dysfunction. Nortadalafil is characterized by the absence of a methyl group at the nitrogen atom of the piperidine ring, which distinguishes it from Tadalafil and may influence its pharmacological properties and efficacy .

- Oxidation: This compound can be oxidized to form corresponding oxides.

- Reduction: It can be reduced under specific conditions to yield reduced derivatives.

- Substitution: Nortadalafil can participate in substitution reactions where functional groups are replaced with other groups .

These reactions are essential for understanding its stability and potential transformations in biological systems.

Nortadalafil exhibits biological activity primarily through its role as a PDE5 inhibitor. By inhibiting the PDE5 enzyme, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. This results in the relaxation of smooth muscle tissue, particularly in the corpus cavernosum of the penis, thereby facilitating penile erection. The onset of action may take between 30 minutes to 2 hours, similar to other PDE5 inhibitors .

The synthesis of Nortadalafil typically involves the following steps:

- Starting Material: Tadalafil serves as the starting material.

- Demethylation: The demethylation reaction is performed using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain a pure compound .

This synthetic route highlights the straightforward modification of existing PDE5 inhibitors to create analogues like Nortadalafil.

Nortadalafil may interact with various medications, particularly nitrates used for treating heart conditions. The combination can lead to significant hypotensive effects, which can be dangerous. Therefore, individuals taking nitrates or those with cardiovascular issues should avoid using products containing Nortadalafil without medical supervision .

Several compounds share structural similarities with Nortadalafil and Tadalafil, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tadalafil | Contains a methyl group on nitrogen | Approved for erectile dysfunction; longer half-life |

| Vardenafil | Contains a piperazine ring | More selective for PDE5; used for erectile dysfunction |

| Sildenafil | Contains a different heterocyclic structure | First PDE5 inhibitor; widely studied |

| Avanafil | Contains a different side chain | Rapid onset of action; shorter duration |

| N-cyclopentyl nortadalafil | Cyclopentyl group replaces methyl | Found in dietary supplements; less studied |

Nortadalafil's uniqueness lies in its demethylated structure, which may affect its pharmacokinetics and pharmacodynamics compared to these other compounds .

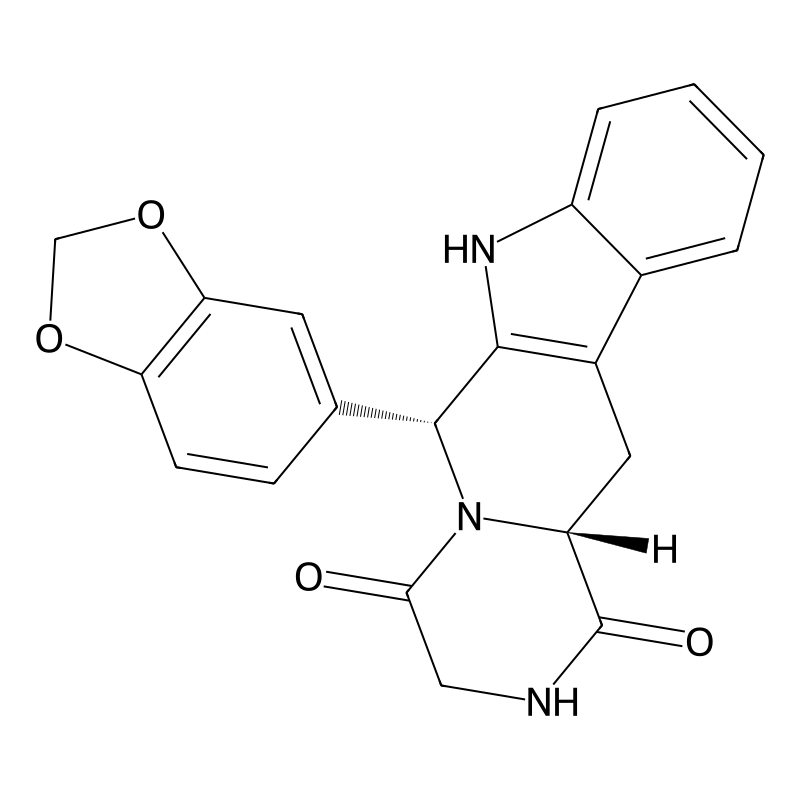

Nortadalafil possesses the molecular formula C₂₁H₁₇N₃O₄ with a molecular weight of 375.38 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature for this compound is [(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione] [2] [3] [4]. Alternative nomenclature systems describe the compound as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione [2] [3].

The compound is also known by several synonyms including demethyltadalafil, N-desmethyl tadalafil, and tadalafil impurity J [1] [2]. The Chemical Abstracts Service registry number for nortadalafil is 171596-36-4 [1] [2] [3] [4]. The standard International Chemical Identifier key is XHDLVMPUSXRZOS-FOIQADDNSA-N [2] [3] [4], while the simplified molecular-input line-entry system notation is represented as C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 [3] [4].

Structural Elucidation and Stereochemical Configuration

Nortadalafil represents a structural analogue of tadalafil characterized by the absence of the N-methyl group on the piperazinedione ring [1] [5] [6]. The compound maintains the complex tetracyclic framework consisting of a fused indole-pyridopyrazinedione system coupled with a benzodioxole substituent [2] [3]. The molecular architecture encompasses a pyrazino[1',2':1,6]pyrido[3,4-b]indole core structure with a 1,3-benzodioxol-5-yl substituent at the stereogenic center [2] [3].

Nuclear magnetic resonance spectroscopy has been extensively employed for structural elucidation of nortadalafil and its analogues [5] [7]. High-resolution mass spectrometry combined with electrospray ionization tandem mass spectrometry provides definitive molecular ion identification at mass-to-charge ratio 376 corresponding to the protonated molecular ion [M+H]⁺ [5] [7]. The fragmentation pattern reveals characteristic loss of the benzodioxole moiety (122 atomic mass units) resulting in a major fragment ion at mass-to-charge ratio 254 [5].

Absolute Configuration Analysis

The absolute configuration of nortadalafil has been established as (6R,12aR) through application of advanced chiroptical spectroscopic methods [8] [9] [10]. Vibrational circular dichroism spectroscopy combined with density functional theory calculations provides definitive assignment of the absolute stereochemistry without prior knowledge of relative configuration [8] [9]. The methodology involves comparison of experimentally obtained vibrational circular dichroism spectra with computationally simulated spectra using time-dependent density functional theory approaches [8] [9].

Complementary chiroptical techniques including electronic circular dichroism and optical rotatory dispersion spectroscopy have been employed to investigate the stereochemical properties of tadalafil analogues [8] [9] [10]. The simultaneous application of these three chiroptical spectroscopic methods combined with nuclear magnetic resonance chemical shift analysis significantly enhances the reliability of stereochemistry assignment for diastereoisomeric compounds [8] [9].

The vibrational circular dichroism technique demonstrates exceptional capability for distinguishing between diastereoisomers through characteristic spectral fingerprints [8] [9] [10]. Electronic circular dichroism spectra provide complementary information regarding electronic transitions and chromophore interactions within the molecular framework [8] [9]. Optical rotatory dispersion measurements contribute additional stereochemical insights through wavelength-dependent optical rotation data [8] [9].

Comparative Analysis with Tadalafil Analogues

Structural comparison between nortadalafil and its parent compound tadalafil reveals key differences in molecular composition and physicochemical properties. Tadalafil possesses the molecular formula C₂₂H₁₉N₃O₄ with a molecular weight of 389.4 grams per mole, while nortadalafil exhibits C₂₁H₁₇N₃O₄ with 375.38 grams per mole [1] [2] [11]. The primary structural distinction involves the presence of an N-methyl group on the piperazinedione ring in tadalafil, which is absent in nortadalafil due to demethylation [1] [5] [6].

Both compounds maintain identical stereochemical configurations at the two chiral centers, with the (6R,12aR) absolute configuration being preserved [2] [8] [3]. The benzodioxole moiety, indole core structure, and tetracyclic framework remain unchanged between the two analogues [2] [3] [5]. The stereogenic centers at positions 6 and 12a retain their spatial arrangements despite the structural modification [2] [3].

Research has identified numerous novel tadalafil analogues structurally related to nortadalafil. Bisprenortadalafil represents a unique derivative where the N-methyl group is replaced with a tadalafil precursor moiety [5]. N-cyclohexyl nortadalafil and N-cyclopentyl nortadalafil have been isolated as adulterants in dietary supplements, featuring cyclohexyl and cyclopentyl substituents respectively in place of the N-methyl group [12] [13] [7]. These structural variants demonstrate the versatility of the nortadalafil scaffold for chemical modification while maintaining the core tetracyclic architecture [5] [13] [7].

Crystallographic and Conformational Studies

Crystallographic analysis of nortadalafil and related compounds provides detailed three-dimensional structural information at the atomic level. The compound crystallizes as a solid with reported melting point ranging from 285 to 290 degrees Celsius when recrystallized from methanol [1]. The crystal structure exhibits a white to pale yellow appearance with defined stereochemical arrangement of atoms within the unit cell [1] [4].

Conformational analysis reveals the flexible nature of the nortadalafil molecule, particularly regarding the orientation of the benzodioxole substituent relative to the rigid tetracyclic core [6] [14]. Computational studies employing density functional theory methods have been utilized to investigate the preferred conformational states and their relative energies [6] [14]. The conformational preferences significantly influence the molecular properties and potential biological interactions [6] [14].

X-ray crystallographic studies of tadalafil diastereoisomers provide valuable insights into the structural relationships within this family of compounds [8] [9]. The crystallographic data support the stereochemical assignments derived from chiroptical spectroscopic methods and demonstrate the reliability of combined analytical approaches [8] [9]. Nuclear magnetic resonance spectroscopy in solution provides complementary conformational information that may differ from solid-state crystal structures due to solvation effects and molecular flexibility [8] [9] [10].

The crystallographic investigations have revealed important structural features including hydrogen bonding patterns, molecular packing arrangements, and intermolecular interactions within the crystal lattice. These studies contribute to understanding the physicochemical properties such as solubility, stability, and thermal behavior of nortadalafil and its analogues [1] [4] [6].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Abstract

INTRODUCTION: Pulmonary arterial hypertension (PAH) is a progressive occlusive disease affecting the pulmonary vasculature; it carries a poor prognosis. Because right ventricular failure is the key feature of deterioration in PAH patients, vasodilator treatments relieving right ventricular afterload have gained ground in the treatment of this disorder. Phosphodiesterase-5 inhibitors are effective and well tolerated vasodilators that were originally developed for erectile dysfunction. Tadalafil , the first once-daily drug of this class, was approved by the USFDA in May 2009 for the treatment of patients suffering from PAH. AREAS COVERED: This review outlines the currently available data about tadalafil and its effects in patients with PAH. It also presents evidence from recent clinical trials of tadalafil and discusses potential improvements over existing therapy options and their impact on current treatment strategies. EXPERT OPINION: Tadalafil is an efficacious drug with a favorable side-effect profile and convenient mode of administration. More studies are needed to analyze its impact on survival and to substantiate its role in an upfront combination treatment strategy.

2 . Porst H, Hell-Momeni K, Büttner H. Chronic PDE-5 inhibition in patients with erectile dysfunction - a treatment approach using tadalafil once-daily. Expert Opin Pharmacother. 2012 Jul;13(10):1481-94.

Abstract

INTRODUCTION: Tadalafil distinguishes itself from other available phosphodiesterase type 5 (PDE-5) inhibitors by its half-life of ? 17.5 h, which results in erectile responsiveness for up to 36 h after a single dose. Most clinical experience has been reported with on-demand use of PDE-5 inhibitors, but several studies have been able to demonstrate that tadalafil, given once-daily in low doses, is both highly effective and well tolerated. AREAS COVERED: This paper reviews the current evidence for efficacy and safety of tadalafil, as well as the rationale for offering low-dose tadalafil once-daily to patients with erectile dysfunction as an alternative to on-demand treatment. EXPERT OPINION: Tadalafil once-daily provides efficacy comparable to on-demand dosing regimens with PDE-5 inhibitors, is well tolerated and allows patients and their partners to disconnect the administration of medication from sexual activity, thereby enabling them to return to the sex-life they had before the onset of erectile dysfunction.

3 . Daugan, Alain; Grondin, Pascal; Ruault, Cecile et al. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1/',2/':1,6]pyrido[3,4-b]indole-1,4-dione analogue. Journal of Medicinal Chemistry (2003), 46(21), 4533-4542.

Abstract

Modification of the hydantoin ring in the previously described lead compound 2a has led to the discovery of compound 12a, tadalafil, a highly potent and highly selective PDE5 inhibitor. The replacement of the hydantoin in compound 2a by a piperazinedione ring led to compound cis-11a which showed similar PDE5 inhibitory potency. Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor cis-11c with increased cellular potency. Optimization of the chain on the piperazinedione ring led to the identification of the racemic cis-N-methyl derivative 11i. High diastereospecificity for PDE5 inhibition was observed in the piperazinedione series with the cis-(6R,12aR) enantiomer displaying the highest PDE5 inhibitory activity. The piperazinedione 12a, tadalafil (GF196960), has been identified as a highly potent PDE5 inhibitor (IC(50) = 5 nM) with high selectivity for PDE5 vs PDE1-4 and PDE6. Compound 12a displays 85-fold greater selectivity vs PDE6 than sildenafil 1. 12a showed profound and long-lasting blood pressure lowering activity (30 mmHg/>7 h) in the spontaneously hypertensive rat model after oral administration (5 mg/kg).

4 . Beghyn, Terence; Hounsou, Candide; Deprez, Benoit P. PDE5 inhibitors: An original access to novel potent arylated analogues of tadalafil. Bioorganic & Medicinal Chemistry Letters (2007), 17(3), 789-792.

Abstract

A method to access totally new analogues of tadalafil was explored. The Buchwald reaction was adapted and used to replace the methyl group of tadalafil by various aryl groups. Inhibition potencies on PDE5 of these analogues were determined and proved to be comparable to the one of tadalafil. Using the same route, compounds with the same level of activity but improved water solubility were produced by introducing a pyridine or a pyrimidine ring. This original route also opens access to new unpatented compounds.